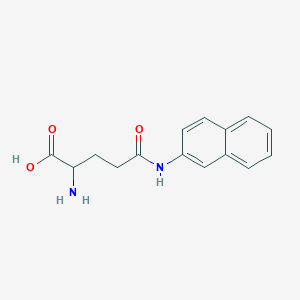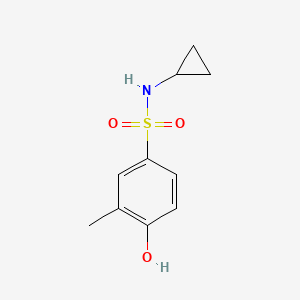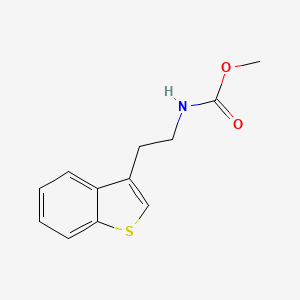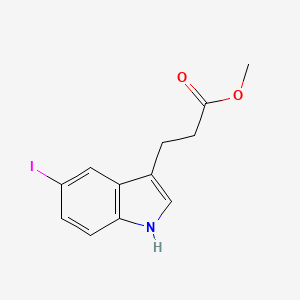
Methyl 3-(5-Iodo-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31977954 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977954 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of N-nitroso-N-alkyl-p-toluenesulfonamide with a base, followed by methylation with diazomethane in the presence of a Lewis acid catalyst such as boron trifluoride (BF3) . This method is favored for its efficiency and high yield.
Industrial Production Methods
Industrial production of MFCD31977954 often employs large-scale synthesis techniques that ensure high purity and consistency. The preparation method is designed to be simple and easy to implement, making it suitable for industrial-scale production . The use of advanced equipment and controlled reaction conditions helps in achieving the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
MFCD31977954 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction reactions are essential in modifying the chemical structure and properties of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Substitution reactions are common in organic synthesis and are used to introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD31977954 include oxidizing agents like water radical cations, reducing agents, and various catalysts such as boron trifluoride . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from the reactions of MFCD31977954 depend on the specific reaction conditions and reagents used. For example, the oxidation of aromatic amines can produce quaternary ammonium cations, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
MFCD31977954 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with high precision.
Biology: The compound is used in biochemical studies to understand the mechanisms of enzyme reactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
Comparison with Similar Compounds
MFCD31977954 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
N-nitroso-N-alkyl-p-toluenesulfonamide: Used in the synthesis of MFCD31977954 and shares similar reactivity.
Quaternary ammonium cations: These compounds have similar applications in pharmaceuticals and fine chemicals.
The uniqueness of MFCD31977954 lies in its stability and versatility, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form valuable products sets it apart from other compounds in its class.
Properties
Molecular Formula |
C12H12INO2 |
|---|---|
Molecular Weight |
329.13 g/mol |
IUPAC Name |
methyl 3-(5-iodo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12INO2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |
InChI Key |
URHWTHTYZBSTPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=C1C=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)
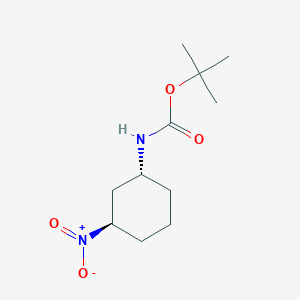

![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
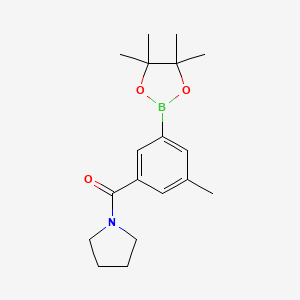
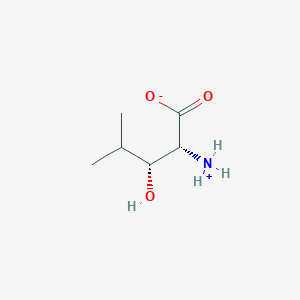
![(NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B13722847.png)
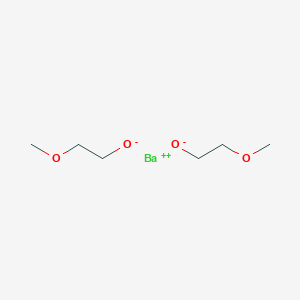
![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)
![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
